N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
“N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, a phenyl group, and a chlorobenzyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group can be attached through a nucleophilic substitution reaction with a chlorobenzyl halide.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chlorobenzyl groups.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include enzymes involved in cell signaling, DNA replication, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
“N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C17H15ClN4O/c18-14-8-4-5-12(9-14)11-19-16(23)10-15-20-17(22-21-15)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,23)(H,20,21,22) |
InChI Key |
YBLHJVMLMZQASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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